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Compound of Interest

Compound Name: 3-Anilino-3-oxopropanoic acid

Cat. No.: B099428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Anilino-3-oxopropanoic acid, also known as Malonanilic acid, is a chemical compound with

the molecular formula C₉H₉NO₃. Its structure consists of an aniline moiety linked via an amide

bond to a propanoic acid backbone. This arrangement of functional groups—a carboxylic acid,

an amide, and an aromatic ring—gives rise to a unique spectroscopic signature. Understanding

this signature is crucial for its identification, characterization, and quality control in research and

development settings. This guide provides a detailed overview of the expected spectroscopic

data for 3-Anilino-3-oxopropanoic acid, including Infrared (IR) spectroscopy, Nuclear

Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure
IUPAC Name: 3-Anilino-3-oxopropanoic acid Synonym: Malonanilic acid CAS Number:

15580-32-2 Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol

Spectroscopic Data
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of solid 3-Anilino-3-oxopropanoic acid is expected to exhibit
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characteristic absorption bands corresponding to its carboxylic acid, amide, and aromatic

functionalities.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Amide)

~1720 Strong C=O stretch (Carboxylic acid)

~1660 Strong C=O stretch (Amide I)

~1600, ~1490 Medium-Strong C=C stretch (Aromatic ring)

~1550 Medium N-H bend (Amide II)

~1250 Medium-Strong C-O stretch (Carboxylic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. Although experimental NMR data for 3-Anilino-3-oxopropanoic acid is not readily

available in public databases, the expected chemical shifts can be predicted based on its

structure and known values for similar functional groups.

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

methylene protons, the amide proton, and the carboxylic acid proton.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b099428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~8-9 Singlet (broad) 1H Amide (-NH-)

~7.5 Multiplet 2H
Aromatic protons

(ortho to -NH)

~7.3 Multiplet 2H
Aromatic protons

(meta to -NH)

~7.1 Multiplet 1H
Aromatic proton (para

to -NH)

~3.4 Singlet 2H Methylene (-CH₂-)

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide insights into the different carbon environments

within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment

~172 Carboxylic acid carbonyl (C=O)

~168 Amide carbonyl (C=O)

~138 Aromatic C (quaternary, attached to N)

~129 Aromatic CH (meta)

~124 Aromatic CH (para)

~120 Aromatic CH (ortho)

~41 Methylene (-CH₂-)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Anilino-3-oxopropanoic acid, electron ionization (EI) would likely lead to

the following characteristic fragments.

m/z Interpretation

179 Molecular ion [M]⁺

135 [M - CO₂]⁺

93 [C₆H₅NH₂]⁺ (Aniline)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy of a Solid Sample
Method: Attenuated Total Reflectance (ATR) or KBr Pellet

Sample Preparation (KBr Pellet):

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet or apply the solid sample directly to the ATR crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment or clean ATR crystal

and subtract it from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3-Anilino-3-oxopropanoic acid in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is

critical as the acidic and amide protons may exchange with protic solvents. DMSO-d₆ is

often a good choice for observing exchangeable protons.

Data Acquisition:

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-

noise ratio.

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number

of scans will be required. Proton decoupling is typically used to simplify the spectrum and

improve sensitivity.

Mass Spectrometry (MS)
Method: Electron Ionization (EI)

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by gas chromatography if the

compound is sufficiently volatile and thermally stable.

Ionization:

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Analysis:

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b099428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection:

The abundance of each ion is measured, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 3-Anilino-3-oxopropanoic acid.

Spectroscopic Analysis Workflow for 3-Anilino-3-oxopropanoic Acid
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Spectroscopic analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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